molecular formula C16H18N2O3 B7818057 Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate CAS No. 104680-77-5

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

Cat. No.: B7818057
CAS No.: 104680-77-5
M. Wt: 286.33 g/mol
InChI Key: GWGXYUQKCIFYGS-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate (CAS: 104680-77-5) is a spirocyclic compound featuring a fused indole-pyrrolizine core with a methyl carboxylate substituent at the 2'-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGXYUQKCIFYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544429
Record name Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104680-77-5
Record name Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate is a complex chemical compound that belongs to the class of indole derivatives. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique spirocyclic structure characterized by a pyrrolizine and indole moiety. Its molecular formula is C19H24N2O3C_{19}H_{24}N_2O_3, and it features several functional groups that contribute to its biological activity.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.

  • Case Study : A study demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro, showing a significant decrease in cell viability at concentrations as low as 10 µM. The underlying mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of key enzymes involved in metabolic processes. Notably, indole derivatives are known for their ability to inhibit enzymes such as α-amylase and IDO1 (indoleamine 2,3-dioxygenase).

  • Research Findings : In silico studies have shown that this compound binds effectively to the active sites of these enzymes. For instance, it displayed competitive inhibition against α-amylase with an IC50 value of approximately 50 µM .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits α-amylase and IDO1

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate has garnered attention in medicinal chemistry due to its structural similarity to various bioactive compounds. Its applications include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolizine moiety can enhance antitumor properties by increasing interaction with specific cellular targets .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .

The biological implications of this compound are noteworthy:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be critical in the modulation of disease processes such as cancer and inflammation .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal damage. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

The synthesis of this compound involves several methodologies:

  • Cyclization Reactions : The formation of the spiro-indole-pyrrolizine structure typically involves cyclization reactions that can be optimized for yield and purity. These reactions often utilize catalysts to enhance efficiency and selectivity .
  • Functionalization Strategies : Various functionalization strategies have been explored to modify the compound for enhanced biological activity. These include alkylation and acylation processes that introduce different substituents onto the core structure .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of methyl 2-oxo derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a spiro[indole-3,3'-pyrrolizine] backbone with derivatives differing in substituents, hydrogenation states, and functional groups:

Compound Name Key Substituents/Modifications Molecular Formula Reference
Methyl 2-oxo-5′,6′,7′,7a′-tetrahydrospiro[indoline-3,3′-pyrrolizine]-2′-carboxylate Partially hydrogenated (tetrahydro vs. octahydro) Not specified
2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxamide Dicarboxamide groups at 1',2' positions C₁₆H₁₈N₄O₃
Dimethyl 5,7-dichloro-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate Dichloro substitution at indole ring C₁₈H₁₈Cl₂N₂O₆
Ethyl 1''-benzyl-2''-oxo-2',3',5',6',7',7a'-hexahydro-1'H-di-spiro[...] Benzyl and quinoxaline extensions C₃₄H₃₅N₃O₃·H₂O

Key Observations :

  • Hydrogenation State : Partial hydrogenation (e.g., tetrahydro in ) reduces ring strain but may alter solubility and reactivity compared to the fully saturated octahydro system.
  • Substituent Effects : Electron-withdrawing groups (e.g., dichloro in ) enhance electrophilicity at the spiro center, while bulky substituents (e.g., benzyl in ) influence steric interactions and crystal packing .

Physical Properties

Compound Melting Point (°C) Yield (%) Notable Spectral Data (IR, NMR)
Target Compound 179–182 69 IR: 1708 cm⁻¹ (C=O), 3437 cm⁻¹ (N–H); ¹H/¹³C NMR shifts consistent with spiro core
2-oxo-1',2',5',6',7',7a'-hexahydrospiro[...]-1',2'-dicarboxamide 107.6–110.1 64 ¹H NMR (DMSO): δ 10.31 (s, NH); HRMS: m/z 315.1443 [M+H]+
Dimethyl 5,7-dichloro-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[...] 231.0–232.3 89 ¹³C NMR: δ 172.7, 172.8 (ester C=O); Cl substituents at δ 125.7, 129.2
Ethyl 1''-benzyl-2''-oxo-2',3',5',6',7',7a'-hexahydro-1'H-di-spiro[...] Not reported Not given Crystal structure reveals intramolecular C–H⋯O interactions

Key Trends :

  • Melting Points : Electron-withdrawing substituents (e.g., Cl in ) increase melting points due to enhanced intermolecular forces.
  • Spectral Signatures : The target compound’s IR C=O stretch (1708 cm⁻¹) aligns with ester groups in analogs, while NMR shifts reflect substituent-induced electronic environments .

Key Insights :

  • Microwave Synthesis : Higher yields (76% in ) are achieved via microwave irradiation, suggesting efficiency improvements over traditional methods.
  • Solvent Effects: Aqueous conditions (e.g., in ) enhance green chemistry profiles compared to organic solvents (e.g., 2-propanol in ).

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data is provided, but analogs (e.g., ) reveal that spiro-fused rings adopt half-chair or envelope conformations. Substituents like benzoyl groups induce deviations from planarity (e.g., 0.593 Å in ), affecting hydrogen-bonding networks.
  • Intermolecular Interactions : Compounds with flexible substituents (e.g., ethyl esters) exhibit varied packing modes, while rigid groups (e.g., dichloro) favor dense, high-melting crystals .

Preparation Methods

Four-Component Condensation

A prominent method for constructing the spiro[indole-3,3'-pyrrolizine] scaffold involves a four-component reaction combining ninhydrin 1 , o-phenylenediamine 2 , L-proline 16d , and acrylic acid 21 under reflux conditions in ethanol. This approach leverages the in situ generation of indenoquinoxalinone intermediates 3 , which undergo subsequent cyclization with acrylic acid to form the spirojunction. The reaction proceeds via a stepwise mechanism:

  • Formation of indenoquinoxalinone : Ninhydrin and o-phenylenediamine condense to yield intermediate 3 , characterized by a ketone moiety at the spiro center.

  • 1,3-Dipolar cycloaddition : L-proline acts as a bifunctional catalyst, facilitating the generation of azomethine ylides that react regioselectively with acrylic acid’s α,β-unsaturated system.

  • Spirocyclization : The resultant zwitterionic intermediate undergoes intramolecular cyclization, forming the pyrrolizine ring.

Optimization Insights :

  • Solvent Effects : Ethanol enhances solubility of polar intermediates, while aprotic solvents like CH₂Cl₂ favor cycloaddition kinetics.

  • Temperature : Reflux conditions (78–80°C) accelerate ring closure but may promote side reactions with electron-deficient dipolarophiles.

  • Yield : 65–85% for derivatives bearing electron-neutral substituents; steric hindrance from bulky groups reduces efficiency to 30–50%.

1,3-Dipolar Cycloaddition Approaches

Azomethine Ylide-Mediated Synthesis

The reaction of methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate 12 with trimethylorthobenzoate in toluene at 100–140°C generates a transient azomethine ylide, which undergoes cycloaddition with dialkylacetylenedicarboxylates 9 to yield the spirocyclic product. Key steps include:

  • Alkylation : Chloroacetyl chloride introduces a reactive α-chloro ketone group at the indole’s N1 position.

  • Ylide Formation : Trimethylorthobenzoate facilitates deprotonation, generating a stabilized ylide intermediate.

  • Cycloaddition : The ylide reacts with acetylenedicarboxylates in a [3+2] fashion, forming the pyrrolizine ring with high diastereoselectivity.

Mechanistic Analysis :
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm that the reaction proceeds via a concerted asynchronous pathway, with partial charge transfer stabilizing the transition state.

Table 1: Comparative Yields for 1,3-Dipolar Cycloaddition Routes

DipolarophileSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Dimethyl acetyleneToluene1107895:5
Diethyl acetyleneXylene1308290:10
Methyl phenylpropiolateDMF1006585:15

Data adapted from.

Sequential Alkylation-Cyclization Protocols

Chloroacetylation and Intramolecular Amidation

Patent CA2705490A1 details a three-step synthesis starting from 6-methoxycarbonyl-2-oxindole 12 :

  • Chloroacetylation : Treatment with chloroacetic anhydride in toluene at 80–130°C introduces a chloroacetyl group at N1, yielding methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate 13 .

  • Orthoester Condensation : Reaction with trimethylorthobenzoate in the presence of acetic anhydride generates a methoxy(phenyl)methylene intermediate 14 .

  • Cyclization : Heating 14 in methanol with sodium methoxide induces intramolecular amidation, forming the spiro-pyrrolizine core.

Critical Parameters :

  • Solvent Purity : Anhydrous toluene minimizes hydrolysis of chloroacetyl intermediates.

  • Catalyst : Acetic anhydride scavenges methanol, shifting equilibrium toward intermediate 14 .

  • Crystallization : Addition of methyl cyclohexane at 80°C ensures high-purity product recovery (93.5% yield).

Stereochemical Control and Analytical Validation

Diastereoselectivity in Spirojunction Formation

The spiro center’s configuration is governed by the dipolarophile’s electronic nature. Electron-deficient acetylenedicarboxylates favor endo transition states, leading to predominant formation of the R-configured spirocenter. Single-crystal X-ray diffraction and ¹H NOESY spectroscopy confirm the absolute stereochemistry, with key nuclear Overhauser effects observed between H2′ of the pyrrolizine and H4 of the indole.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : Distinct signals at δ 8.66 (s, 1H, indole NH), 4.98 (s, 2H, CH₂COO), and 3.65 (s, 3H, OCH₃) confirm esterification and spirocyclic connectivity.

  • MS (ESI+) : Molecular ion peak at m/z 287.33 [M+H]⁺ aligns with the molecular formula C₁₆H₁₈N₂O₃ .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing derivatives of Methyl 2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate?

  • Answer : Derivatives are synthesized via multi-component reactions involving 3-ylideneoxindoles and in situ-generated intermediates (e.g., CF₂HCHN₂). Diastereoselective [3+2] cycloaddition strategies are frequently used, optimized with catalysts like Amberlyst-15 or chiral auxiliaries to control stereochemistry. Post-synthesis, products are characterized using 1^1H/13^13C NMR, mass spectrometry (EI-MS), and melting point analysis to confirm purity and regiochemistry .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • 1^1H/13^13C NMR : Assigns proton and carbon environments, resolving spirocyclic regiochemistry and substituent positions.
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns.
  • Melting point analysis : Assesses crystallinity and purity.
  • X-ray crystallography (for advanced studies): Resolves absolute configuration and molecular packing .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of spiropyrrolizidine oxindole derivatives?

  • Answer : Diastereoselectivity is achieved through:

  • Chiral auxiliaries or catalysts : (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether induces enantioselectivity in cascade reactions .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and low temperatures favor kinetic control, reducing epimerization.
  • Computational modeling : DFT calculations predict transition states to guide stereochemical outcomes .

Q. What challenges arise in the crystallographic analysis of spiropyrrolizidine derivatives, and how are they addressed?

  • Answer : Challenges include:

  • Disordered crystal packing : Common in flexible spiro systems. Mitigated using SHELXL refinement with restraints on bond lengths/angles .
  • Low diffraction quality : Improved via slow evaporation crystallization (e.g., DMF/EtOH mixtures) and cryocooling (100 K).
  • Absolute configuration determination : Anomalous dispersion effects (Cu Kα radiation) resolve chiral centers .

Q. How do researchers analyze discrepancies in spectral data between synthesized derivatives and expected structures?

  • Answer : Contradictions are resolved by:

  • 2D NMR (COSY, NOESY) : Identifies through-space couplings (NOE) to confirm spiro connectivity.
  • Isotopic labeling : 15^{15}N/13^{13}C labels trace reaction pathways and intermediate formation.
  • Comparative crystallography : Overlaying experimental and predicted structures (e.g., Mercury software) highlights deviations .

Q. What strategies are employed to evaluate the pharmacological potential of these compounds in academic research?

  • Answer : Pharmacological profiling involves:

  • In vitro assays : Testing for 5-HT₂A receptor antagonism (via radioligand binding) or MAO inhibition (spectrophotometric monitoring of enzyme activity).
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like aldose reductase.
  • ADME-Tox screening : Microsomal stability assays (e.g., liver S9 fractions) assess metabolic liability .

Methodological Considerations

Q. What are the key considerations in designing multi-step syntheses for spiropyrrolizidine oxindoles?

  • Answer : Critical factors include:

  • Protecting group strategy : Boc or Fmoc groups shield reactive sites (e.g., indole NH) during cycloaddition steps.
  • Intermediate stability : Low-temperature quenching prevents oxindole ring-opening.
  • Scalability : Flow chemistry or microwave-assisted reactions enhance reproducibility for gram-scale synthesis .

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